molecular formula C14H10N2O2 B2985930 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 80537-07-1

2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B2985930
CAS RN: 80537-07-1
M. Wt: 238.246
InChI Key: RODMDGXKDAYPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular weight of 238.25 . It belongs to the class of organic compounds known as phenylpyrazoles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10N2O2/c17-14(18)12-11-8-4-5-9-16(11)15-13(12)10-6-2-1-3-7-10/h1-9H, (H,17,18) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 203-205°C .

Scientific Research Applications

Chemical Synthesis and Modifications

  • Fluorination Reactions : 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids have been used in fluorination reactions, as demonstrated in a study where methyl esters of this compound were treated with a fluorinating reagent, resulting in the formation of fluorinated derivatives (Alieva & Vorob’ev, 2020).
  • Intramolecular Cycloaddition : In another study, these compounds were involved in intramolecular 1,3-dipolar cycloaddition reactions, leading to the synthesis of tricyclic derivatives containing various sized lactone rings (Miki et al., 1985).

Pharmacological Research

  • Adenosine Receptor Antagonism : Novel 2-phenylpyrazolo[1,5-a]pyridine-3-acryloylamides synthesized from this compound were found to be potent and selective adenosine A1 receptor antagonists, with significant implications for diuretic activities (Akahane et al., 1996).
  • Inhibitory Activity in Biochemical Pathways : 2-Phenylpyrazolo[1,5-a]pyridine derivatives have shown activity as inhibitors in biochemical pathways, such as inhibition of cyclic GMP phosphodiesterase, which is relevant in cardiovascular and other medical research (Dumaitre & Dodic, 1996).

Structural and Tautomeric Analysis

  • Structure Determination : Research has been conducted to determine the detailed molecular structure of 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, providing insight into their chemical properties and reactivity (Radinov et al., 1987).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . It is advised to avoid dust formation, ingestion, and inhalation, and to wear personal protective equipment/face protection .

properties

IUPAC Name

2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)12-11-8-4-5-9-16(11)15-13(12)10-6-2-1-3-7-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODMDGXKDAYPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80537-07-1
Record name 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.